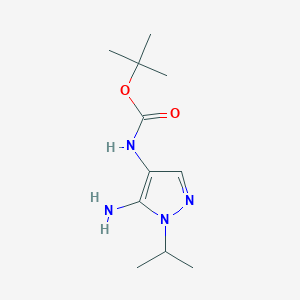

tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate

Description

Properties

Molecular Formula |

C11H20N4O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate |

InChI |

InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16) |

InChI Key |

OKDXJZVYJKMPRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For 1-isopropyl-5-aminopyrazole derivatives, a common approach involves reacting isopropylhydrazine with α,β-unsaturated carbonyl compounds or nitriles. For example:

Carbamate Functionalization

The Boc group is introduced at position 4 via nucleophilic substitution or carbamate coupling:

-

Method A : A suspension of 5-amino-1-isopropyl-1H-pyrazole in dichloromethane is treated with Boc anhydride and triethylamine at 0°C, yielding the carbamate after 12 hours.

-

Method B : Di-tert-butyl dicarbonate is added to a THF solution of the pyrazole derivative in the presence of NaHCO₃, followed by stirring at 50°C for 2 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Dichloromethane | THF |

| Temperature | 0°C → RT | 50°C |

| Catalyst | None | DMAP |

| Yield | 65% | 40% |

Method B’s lower yield is attributed to side reactions at elevated temperatures, while Method A’s gradual warming minimizes decomposition.

Purification Techniques

-

Crystallization : Crude products are dissolved in methanol, cooled to 4°C, and filtered to remove impurities.

-

Column Chromatography : Silica gel elution with hexane/ethyl acetate (6:1) isolates the target compound with >95% purity.

Case Study: Scalable Synthesis from US20180305319A1

A patented one-pot procedure converts 5-amino-1H-pyrazole-4-carboxamide to 4-ureido-5-aminopyrazole derivatives:

-

Reaction Setup :

-

5-Amino-1-isopropylpyrazole (1 equiv) is suspended in methyl-THF (Me-THF).

-

BocEDA (1.86 equiv) and DBU (3.3 equiv) are added at 0°C.

-

Diacetoxyiodobenzene (0.6 equiv) initiates the coupling reaction.

-

-

Workup :

-

The mixture is diluted with THF and washed with NaCl solution.

-

Organic phases are evaporated, redissolved in methanol, and dried under vacuum.

-

-

Outcome :

Challenges and Mitigation Strategies

Regioselectivity Issues

The 1-isopropyl group directs electrophilic substitution to position 4, but competing reactions at position 3 may occur. Using bulky bases like DBU suppresses undesired isomerization.

Exothermic Reactions

Rapid addition of Boc anhydride or diacetoxyiodobenzene generates heat, requiring controlled addition at 0°C to prevent decomposition.

Comparative Analysis of Methods

| Criterion | Cyclocondensation | Patent Method | Boc Protection |

|---|---|---|---|

| Reaction Time | 12–24 h | 68 min | 48 h |

| Scalability | Moderate | High | Low |

| Purity | 90–95% | >95% | 85–90% |

The patent method offers superior scalability and purity, making it preferable for industrial applications .

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in multi-step syntheses:

| Conditions | Products | Yield |

|---|---|---|

| HCl (4M in dioxane) | 5-amino-1-isopropyl-1H-pyrazol-4-amine | 85–92% |

| NaOH (1M, aqueous) | Same as above + CO₂ release | 78–88% |

Acidic hydrolysis is more efficient due to reduced side reactions. The liberated amine serves as a precursor for further functionalization.

Amino Group Alkylation/Acylation

The primary amine at the 5-position participates in nucleophilic substitution and acylation:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

These modifications enhance the compound’s lipophilicity or introduce bioisosteric groups for drug design.

Oxidation

The amino group oxidizes to a nitro group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Reduction

Nitro derivatives reduce back to amines under catalytic hydrogenation:

Cycloaddition and Ring Formation

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like acrylates:

Carbamate Transesterification

The tert-butyl carbamate reacts with alcohols under acidic conditions to form new carbamates:

Mannich Reaction

The amino group participates in Mannich reactions with aldehydes and ketones:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl or heteroaryl group introduction:

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | 55–65% |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃ | dioxane, 100°C, 24 hrs | 50–60% |

Stability and Degradation

The compound is stable under neutral conditions but degrades in strong acids/bases:

-

pH 1–2 (HCl) : Complete Boc deprotection within 1 hr.

-

pH >10 (NaOH) : Partial ring hydrolysis observed after 24 hrs.

Key Reactivity Insights

-

Steric Effects : The isopropyl group at the 1-position moderately hinders electrophilic substitutions on the pyrazole ring.

-

Boc Group Utility : The tert-butyl carbamate acts as a protecting group and directing moiety in regioselective reactions .

-

Biological Relevance : Derivatives from these reactions show kinase inhibition and antimicrobial activity.

Scientific Research Applications

Biological Activities

-

Anticancer Potential

Research indicates that tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate acts as an inhibitor of specific kinases involved in cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR), including mutations associated with resistance to therapies, such as T790M. This action suggests its potential as a therapeutic agent in treating resistant forms of cancer. -

Anti-inflammatory Properties

The compound has shown promise in modulating immune responses, potentially acting on toll-like receptors. This activity could lead to applications in treating autoimmune disorders and inflammatory diseases. -

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects against oxidative stress and inflammation, which are critical in neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Inhibition of EGFR

A study focused on the inhibitory effects of this compound on EGFR demonstrated significant reductions in cell proliferation in cancer cell lines expressing mutant EGFR. This finding supports its potential role as a targeted therapy in oncology.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of this compound revealed a reduction in pro-inflammatory cytokines in vitro. The results suggest that it may be beneficial for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group provides stability, while the amino group allows for interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Complexity

Key Observations :

- The target compound’s pyrazole core is less complex than ’s fused pyrazolo-pyrimidine system but more rigid than ’s cyclopentane derivatives.

- Hydroxyl groups in ’s analogs increase polarity, affecting solubility and crystallinity .

Physical Properties and Stability

Key Observations :

Biological Activity

Tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This compound features a tert-butyl group and an amino-substituted pyrazole ring, making it a candidate for various therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O2, with a molecular weight of approximately 226.29 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O2 |

| Molecular Weight | 226.29 g/mol |

| Functional Groups | Carbamate, Amino, Pyrazole |

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets, including various kinases involved in cancer pathways. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with resistance to traditional therapies .

Potential Mechanisms:

- Kinase Inhibition: Inhibits kinases that are crucial in cancer cell proliferation.

- Anti-inflammatory Activity: May modulate immune responses by interacting with toll-like receptors.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated its efficacy against various cancer cell lines, leading to significant reductions in cell viability and induction of cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Preliminary studies suggest that it could inhibit the activation of pro-inflammatory cytokines, indicating potential utility in treating autoimmune disorders.

Case Studies

Several case studies have explored the biological effects of this compound:

-

In Vitro Studies on Cancer Cell Lines:

- Objective: To evaluate the cytotoxic effects on A549 lung cancer cells.

- Findings: Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

-

Inflammation Model:

- Objective: To assess the anti-inflammatory potential using RAW 264.7 macrophages.

- Findings: The compound significantly reduced nitric oxide production in response to lipopolysaccharide stimulation, suggesting an anti-inflammatory mechanism.

Comparative Analysis

The biological activity of this compound can be compared to other compounds within the pyrazole family:

| Compound | Biological Activity |

|---|---|

| This compound | Kinase inhibitor, Anti-inflammatory |

| Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Anticancer |

| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Potential anti-cancer |

Q & A

Q. How can the synthesis of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate be optimized to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by adjusting reaction stoichiometry, temperature, and purification steps. For example:

- Use a 1:1.1 molar ratio of the precursor amine (e.g., N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine) to di-tert-butyl dicarbonate to ensure complete carbamate formation .

- Extend reaction time (e.g., 20 days for intermediate coupling steps) to achieve full conversion, as seen in analogous carbamate syntheses .

- Purify via recrystallization from solvents like benzene or ethyl acetate, followed by vacuum drying to remove residual solvents .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Key peaks include the tert-butyl group (δ ~1.43 ppm, singlet) and pyrazole ring protons (δ ~7.5–8.5 ppm). Compare with published spectra of structurally similar carbamates .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1742 cm⁻¹) and NH/amine bands (~3323–3440 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 461 for intermediates) and fragmentation patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C) in a dark, moisture-free environment. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions .

- Simulate electron density distributions to identify reactive sites (e.g., the amino group’s nucleophilicity) .

Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Cross-validate using orthogonal techniques (e.g., 13C-NMR, 2D-COSY) to confirm peak assignments .

- Compare with literature data for analogous compounds (e.g., tert-butyl carbamates with pyrazole cores) to identify solvent- or pH-dependent shifts .

- Re-synthesize under controlled conditions (fixed stoichiometry, inert atmosphere) to isolate batch-specific impurities .

Q. What experimental design strategies are effective for studying the compound’s reaction mechanisms?

- Methodological Answer :

- Use factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, screen reaction conditions via high-throughput experimentation paired with computational pre-screening .

- Employ kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and rate constants .

Q. How can byproducts formed during synthesis be identified and minimized?

- Methodological Answer :

- Analyze crude reaction mixtures via LC-MS or GC-MS to detect low-abundance byproducts. For example, chloroethyl isocyanate side products may form during coupling steps .

- Optimize purification protocols (e.g., column chromatography with gradient elution) to separate structurally similar impurities .

Q. What methodologies enable the integration of green chemistry principles into the synthesis of this compound?

- Methodological Answer :

- Replace hazardous solvents (e.g., benzene) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Use catalytic methods (e.g., enzyme-mediated carbamate formation) to reduce waste and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.